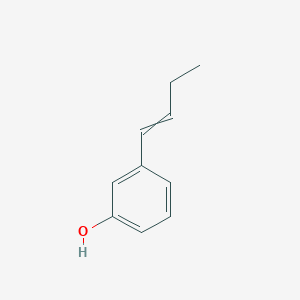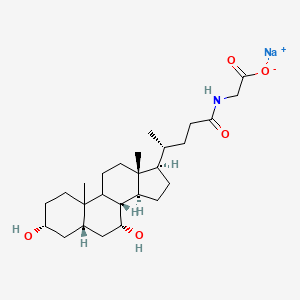
Glycochenodeoxycholic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycochenodeoxycholic acid, sodium salt is a bile salt formed in the liver from chenodeoxycholic acid and glycine. It is commonly found as the sodium salt and acts as a detergent to solubilize fats for absorption . This compound is significant in various biological processes and has numerous applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycochenodeoxycholic acid, sodium salt is synthesized through the conjugation of chenodeoxycholic acid with glycine. The reaction typically involves the activation of the carboxyl group of chenodeoxycholic acid, followed by its reaction with glycine under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of chenodeoxycholic acid from bile, followed by its conjugation with glycine. The product is then purified through crystallization and other purification techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Glycochenodeoxycholic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
Glycochenodeoxycholic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used to study bile acid metabolism and its effects on cellular processes.
Medicine: It is used in research related to liver diseases, cholesterol metabolism, and bile acid-related disorders.
Industry: The compound is used in the formulation of pharmaceuticals and as a detergent in biochemical research
Wirkmechanismus
Glycochenodeoxycholic acid, sodium salt acts as a detergent to solubilize fats for absorption. It interacts with bile acids and other lipids to form micelles, which facilitate the absorption of fats in the intestine. The compound also influences various cellular processes, including apoptosis and autophagy, by modulating signaling pathways such as the STAT3 pathway .
Vergleich Mit ähnlichen Verbindungen
Glycocholic acid: Another bile salt formed by the conjugation of cholic acid with glycine.
Taurochenodeoxycholic acid: A bile salt formed by the conjugation of chenodeoxycholic acid with taurine.
Uniqueness: Glycochenodeoxycholic acid, sodium salt is unique due to its specific conjugation with glycine, which imparts distinct physicochemical properties and biological activities. Its ability to modulate specific signaling pathways and its role in bile acid metabolism make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C26H42NNaO5 |
|---|---|
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20?,21-,24+,25?,26-;/m1./s1 |
InChI-Schlüssel |
AAYACJGHNRIFCT-LOISZIMTSA-M |
Isomerische SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CCC3[C@H]2[C@@H](C[C@H]4C3(CC[C@H](C4)O)C)O)C.[Na+] |
Kanonische SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13394473.png)
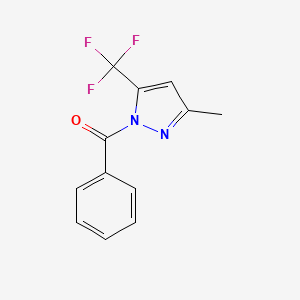
![[4-Oxidanyl-3,5-bis(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B13394493.png)
![6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester](/img/structure/B13394495.png)
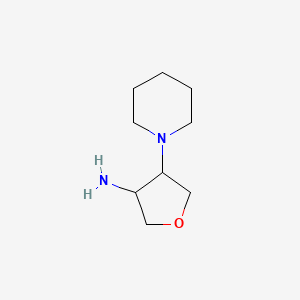
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13394506.png)

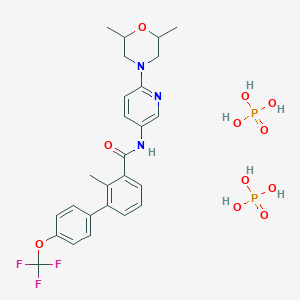
![8a-[3-[5-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3-(4-methoxyphenyl)prop-2-enoyloxy]-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13394518.png)
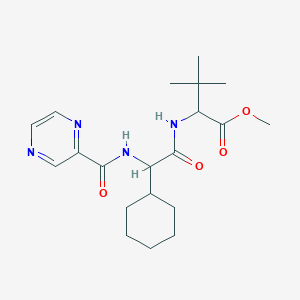
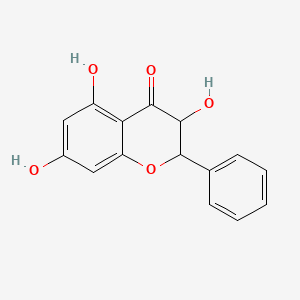
![1-(4-benzoylpiperazin-1-yl)-2-[4-fluoro-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-indol-3-yl]ethane-1,2-dione](/img/structure/B13394548.png)
![(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B13394549.png)
